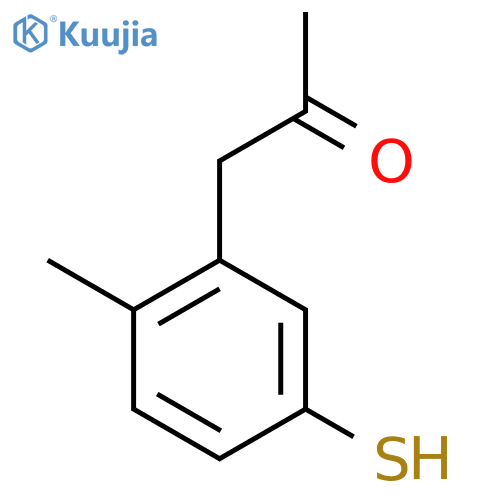Cas no 1806463-65-9 (4-Methyl-3-(2-oxopropyl)thiophenol)

1806463-65-9 structure
商品名:4-Methyl-3-(2-oxopropyl)thiophenol
CAS番号:1806463-65-9
MF:C10H12OS
メガワット:180.266681671143
CID:5007670
4-Methyl-3-(2-oxopropyl)thiophenol 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-3-(2-oxopropyl)thiophenol
-
- インチ: 1S/C10H12OS/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6,12H,5H2,1-2H3
- InChIKey: DOZOIJJCCJPXRM-UHFFFAOYSA-N
- ほほえんだ: SC1C=CC(C)=C(C=1)CC(C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 18.1
4-Methyl-3-(2-oxopropyl)thiophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005932-250mg |
4-Methyl-3-(2-oxopropyl)thiophenol |
1806463-65-9 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010005932-1g |
4-Methyl-3-(2-oxopropyl)thiophenol |
1806463-65-9 | 97% | 1g |
1,534.70 USD | 2021-07-06 | |
| Alichem | A010005932-500mg |
4-Methyl-3-(2-oxopropyl)thiophenol |
1806463-65-9 | 97% | 500mg |
823.15 USD | 2021-07-06 |
4-Methyl-3-(2-oxopropyl)thiophenol 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
1806463-65-9 (4-Methyl-3-(2-oxopropyl)thiophenol) 関連製品
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
